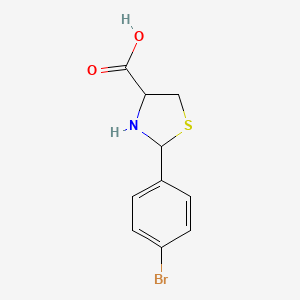

2-(4-Bromophenyl)-1,3-thiazolane-4-carboxylic acid

CAS No.: 69570-83-8

Cat. No.: VC2321564

Molecular Formula: C10H10BrNO2S

Molecular Weight: 288.16 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 69570-83-8 |

|---|---|

| Molecular Formula | C10H10BrNO2S |

| Molecular Weight | 288.16 g/mol |

| IUPAC Name | 2-(4-bromophenyl)-1,3-thiazolidine-4-carboxylic acid |

| Standard InChI | InChI=1S/C10H10BrNO2S/c11-7-3-1-6(2-4-7)9-12-8(5-15-9)10(13)14/h1-4,8-9,12H,5H2,(H,13,14) |

| Standard InChI Key | TYLJHTCYCWHWRG-UHFFFAOYSA-N |

| SMILES | C1C(NC(S1)C2=CC=C(C=C2)Br)C(=O)O |

| Canonical SMILES | C1C(NC(S1)C2=CC=C(C=C2)Br)C(=O)O |

Introduction

Chemical Identity and Structural Properties

Nomenclature and Identification

2-(4-Bromophenyl)-1,3-thiazolane-4-carboxylic acid is registered under CAS number 294866-41-4, specifically for the L-isomer form . The compound is known by several synonyms in scientific literature, including (4R)-2-(4-bromophenyl)thiazolidine-4-carboxylic acid, 4-thiazolidinecarboxylic acid, 2-(4-bromophenyl)-, (4R)-, and (2RS,4R)-2-(4-bromophenyl)-thiazolidine-4-carboxylic acid . The systematic variations in nomenclature reflect different naming conventions and stereochemical designations.

Molecular and Structural Characteristics

The compound has a molecular formula of C10H10BrNO2S with a molecular weight of 288.16 g/mol . Structurally, it features a five-membered thiazolane (thiazolidine) ring containing nitrogen and sulfur atoms, with a 4-bromophenyl group attached at position 2 and a carboxylic acid group at position 4. The stereochemistry at position 4 in the L-isomer corresponds to the (R) configuration, which may influence its biological activity and chemical behavior.

Physicochemical Properties

Table 1 summarizes the key physicochemical properties of 2-(4-bromophenyl)-1,3-thiazolane-4-carboxylic acid:

| Property | Value | Method |

|---|---|---|

| Boiling Point | 474.0±45.0 °C | Predicted |

| Density | 1.629±0.06 g/cm³ | Predicted |

| pKa | 1.95±0.40 | Predicted |

| Physical State | Solid | Observed |

| Molecular Weight | 288.16 g/mol | Calculated |

| Stereochemistry | (4R) configuration in L-isomer | Defined |

The high predicted boiling point of 474.0±45.0 °C indicates low volatility, while the relatively high density of 1.629±0.06 g/cm³ reflects the presence of the bromine atom in the structure . The predicted pKa value of 1.95±0.40 suggests that the carboxylic acid group is relatively acidic, which is consistent with carboxylic acids substituted on heterocyclic systems.

Synthesis Methods and Chemical Transformations

General Synthetic Approaches

While the search results don't provide specific synthetic routes for 2-(4-bromophenyl)-1,3-thiazolane-4-carboxylic acid, related thiazole and thiazolidine compounds offer insights into potential synthetic strategies. Typically, thiazolidine derivatives with similar structures can be synthesized through condensation reactions involving functionalized aldehydes and appropriate sulfur-containing compounds.

Analogous Synthetic Pathways

Related compounds such as 2-amino-5-aryl-1,3-thiazole-4-carboxylic acids have been synthesized from aromatic aldehydes, dichloroacetic acid, and thiourea . This suggests that a modified approach could potentially be applied to synthesize our target compound.

For the related compound 2-(4-bromo-phenylamino)-thiazole-4-carboxylic acid, synthesis has been reported starting from ethyl 4-((4-bromophenyl)amino)-3,5-thiazolecarboxylate through hydrolysis with sodium hydroxide in ethanol under reflux conditions for 18 hours . This offers a potential strategy for creating carboxylic acid functionality on similar thiazole scaffolds.

Stereochemical Considerations

The L-isomer designation indicates specific stereochemistry at the C-4 position of the thiazolane ring. This stereochemistry might be controlled through the use of chiral starting materials or through stereoselective synthetic methods. The production of stereochemically pure compounds is particularly important for potential biological applications, as different stereoisomers may exhibit varying activities.

| Supplier | Product Number | Product Name | Purity | Packaging | Price (USD) |

|---|---|---|---|---|---|

| TRC | B700698 | L-2-(4-Bromo-phenyl)-1,3-thiazolane-4-carboxylicAcid | Not specified | 50mg | $60 |

| American Custom Chemicals Corporation | HCH0141921 | (R)-2-(4-BROMO-PHENYL)-THIAZOLIDINE-4-CARBOXYLIC ACID | 95.00% | 1G | $721.57 |

| American Custom Chemicals Corporation | HCH0141921 | (R)-2-(4-BROMO-PHENYL)-THIAZOLIDINE-4-CARBOXYLIC ACID | 95.00% | 2.5G | $983.88 |

| American Custom Chemicals Corporation | HCH0141921 | (R)-2-(4-BROMO-PHENYL)-THIAZOLIDINE-4-CARBOXYLIC ACID | 95.00% | 5G | $1168.42 |

| J&W Pharmlab | 90R0005 | L-2-(4-Bromophenyl)-1,3-thiazolane-4-carboxylicacid | 96% | 1g | $1880 |

The significant price variations between suppliers suggest differences in synthesis methods, purification processes, or simply different pricing strategies . The high cost per gram, particularly from J&W Pharmlab, indicates that the compound may be challenging to synthesize or purify to high standards.

Scale and Access Considerations

Analytical Characterization Methods

Chromatographic Analysis

High-performance liquid chromatography (HPLC) and thin-layer chromatography (TLC) are likely methods for purity assessment and quality control. The compound's retention behavior would depend on the specific stationary and mobile phases used but would be influenced by both the aromatic bromophenyl group and the polar carboxylic acid functionality.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume